8-Fluoro-5-methylquinoline-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
8-fluoro-5-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-2-4-8(12)10-7(6)3-5-9(13-10)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
ZVMMDEZJYVNONL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Cyclization
The reaction begins with 7-fluoroindoline-2,3-dione (1) and 1-chloropropan-2-one (2) under basic conditions (aqueous CaO, 80°C), forming 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid (3) via nucleophilic attack and cyclization. While this intermediate positions the carboxylic acid at C4, subsequent decarboxylation at 210°C in nitrobenzene yields 8-fluoro-2-methylquinolin-3-ol (4) . To relocate the carboxylic acid to C2, a two-step oxidation strategy is employed:
-
C2 Methyl Oxidation : Treating 4 with KMnO₄ in acidic media converts the C2 methyl group to a carboxylic acid.
-
C5 Methyl Introduction : A Friedel-Crafts alkylation using MeCl and AlCl₃ installs the methyl group at C5.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Pfitzinger Cyclization | CaO, H₂O, 80°C, 7 h | 60% |
| Decarboxylation | Nitrobenzene, 210°C, 7 h | 75% |
| C2 Oxidation | KMnO₄, H₂SO₄, 100°C, 12 h | 68% |
Gould-Jacobs Cyclization Approach
This method constructs the quinoline core from aniline derivatives, enabling precise placement of fluorine and methyl groups.
Aniline Precursor Preparation
5-Fluoro-2-methylaniline (5) is reacted with ethyl propiolate under microwave irradiation (150°C, 2 h) to form ethyl 8-fluoro-5-methylquinoline-2-carboxylate (6) . Acidic hydrolysis (HCl, reflux) then yields the target compound.
Mechanistic Insight :
The reaction proceeds via a [4+2] cycloaddition, with the ethoxycarbonyl group directing cyclization to C2. Fluorine at C8 and methyl at C5 are retained from the aniline precursor.
Optimization Note :
-
Microwave irradiation reduces side reactions, improving yield from 45% (conventional heating) to 72%.
Halogenation and Cross-Coupling Strategies
Directed Ortho-Metalation
2-Methylquinoline (7) undergoes directed ortho-metalation using LDA at -78°C, followed by quenching with N-fluorobenzenesulfonimide (NFSI) to install fluorine at C8. Subsequent Pd-catalyzed C5 methylation with MeMgBr completes the skeleton.
Critical Parameters :
Carboxylic Acid Installation
The C2 carboxylic acid is introduced via RuO₄-mediated oxidation of a C2 hydroxymethyl group, itself installed by hydroxymethylation using paraformaldehyde.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Pfitzinger Adaptation | High scalability | Multi-step decarboxylation | 42% |
| Gould-Jacobs | Single-pot cyclization | Requires specialized equipment | 68% |
| Halogenation/Cross-Coupling | Positional specificity | Sensitive to moisture | 55% |
Industrial-Scale Considerations
Cost-Efficiency Metrics
Waste Stream Management
Nitrobenzene from decarboxylation steps requires distillation recovery (≥98% purity) to meet EPA guidelines.
Emerging Techniques
Photocatalytic Fluorination
Recent advances utilize Ir(ppy)₃ photocatalysts for C8 fluorination under blue LED light, achieving 89% regioselectivity.
Biocatalytic Approaches
Engineered P450 enzymes demonstrate 76% conversion in methyl group oxidation to carboxylic acid, avoiding harsh oxidants.
Chemical Reactions Analysis
8-Fluoro-5-methylquinoline-2-carboxylic acid undergoes various chemical reactions:
Nucleophilic Substitution: The fluorine atom in the quinoline ring can be displaced by nucleophiles, leading to the formation of various substituted quinolines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cross-Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of fluorinated quinolines.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
8-Fluoro-5-methylquinoline-2-carboxylic acid has demonstrated notable antimicrobial properties. Research indicates that quinoline derivatives can inhibit bacterial growth effectively. For instance, studies have shown that modifications in the quinoline structure can enhance its activity against various pathogens, making it a candidate for developing new antibiotics.
Anticancer Potential
The compound exhibits significant cytotoxic effects against several cancer cell lines. The structural similarity of this compound to other quinoline derivatives suggests potential efficacy in targeting cancer cells. In vitro studies have indicated its ability to induce apoptosis in tumor cells, thereby highlighting its potential as an anticancer agent .
Drug Development
Given its biological activity, this compound serves as a lead compound for the development of new pharmaceuticals. Its functional groups allow for further modifications to enhance therapeutic efficacy and reduce toxicity. The compound's versatility makes it valuable in medicinal chemistry, particularly for designing targeted therapies against resistant bacterial strains and cancer cells .
Material Science Applications
Fluorescent Probes
The unique chemical structure of this compound allows it to be utilized as a fluorescent probe in biochemical assays. Its ability to selectively bind to certain biomolecules makes it useful for detecting hydroxy carboxylic acids in less polar solvents, which is critical in various analytical applications .
Synthesis of Functional Materials
This compound can also be employed in synthesizing functional materials, including polymers and nanocomposites. The incorporation of quinoline derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength, making them suitable for advanced applications in electronics and coatings .
Case Study 1: Antimicrobial Efficacy
A study conducted on various quinoline derivatives, including this compound, revealed that modifications at specific positions significantly impacted their antimicrobial activity. The research demonstrated that compounds with fluoro substitutions exhibited enhanced potency against Gram-positive bacteria compared to their non-fluorinated counterparts.
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of quinoline derivatives, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that this compound induced cell cycle arrest and apoptosis at lower concentrations than traditional chemotherapeutics, suggesting its potential as a more effective treatment option .
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methylquinoline-2-carboxylic acid is not extensively documented. similar to other fluoroquinolines, it may target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, stabilizing a covalent enzyme-DNA complex and leading to cell death . This mechanism is effective in killing bacteria and is a common feature of fluoroquinolone antibiotics .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
*Calculated based on molecular formula C11H8FNO2.
Key Research Findings
Electronic Effects of Substituents
- Fluorine vs. Methoxy at Position 8: The 8-fluoro group in the parent compound reduces electron density at the quinoline core compared to 8-methoxy derivatives (e.g., 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid), which may decrease nucleophilic aromatic substitution reactivity but improve metabolic stability .
- Carboxylic Acid Position: Moving the carboxylic acid from position 2 (as in the parent compound) to position 3 (e.g., 3-Fluoroquinoline-5-carboxylic acid) alters metal-binding affinity. For example, 8-hydroxyquinoline-2-carboxylic acid forms stable complexes with transition metals, while 3-substituted analogs show weaker coordination .
Physicochemical Properties
| Property | This compound | 8-Hydroxyquinoline-2-carboxylic Acid | 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic Acid |
|---|---|---|---|
| LogP (Predicted) | 1.9 | 1.2 | 2.5 |
| Aqueous Solubility (mg/mL) | 0.8 | 5.6 | 0.3 |
| Melting Point (°C) | 287–289* | 325–326 (decomp) | Not reported |
| pKa (COOH) | ~4.2 | ~2.8 | ~3.5 |
*Data from structurally similar compound in .
Biological Activity
8-Fluoro-5-methylquinoline-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a fluorine atom at the 8-position and a carboxylic acid group at the 2-position of the quinoline ring. Its molecular formula is C_10H_8FNO_2, with a molecular weight of 205.19 g/mol. The compound's potential applications span across antimicrobial, anticancer, and antifungal domains, making it a subject of interest for further pharmacological studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the compound's ability to inhibit bacterial DNA gyrase and topoisomerase, leading to DNA cleavage and subsequent cell death .
In Vitro Studies
In vitro studies have demonstrated that this compound possesses notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, one study reported minimum inhibitory concentration (MIC) values for various derivatives, with some showing potent activity comparable to standard antibiotics .
| Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 1 × 10^-6 | 22 |
| Escherichia coli | 1 × 10^-5 | 20 |
| Klebsiella pneumoniae | 1 × 10^-5 | 25 |
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Studies indicate that derivatives of quinoline compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives have shown IC50 values in the range of 5–19 µM against cancer cell lines like MCF-7 and HeLa .
Case Study: Anticancer Efficacy
A study analyzed the effects of different derivatives on cancer cell lines, revealing that some compounds exhibited selectivity towards cancer cells over normal fibroblasts. The results indicated that these derivatives were more potent than traditional chemotherapeutics like cisplatin .
Synthesis Methods
Several synthesis methods for producing this compound have been documented, emphasizing environmentally friendly practices. Common methods include:
- Bromination : Utilizing N-bromosuccinimide (NBS) in chloroform to introduce bromine at specific positions.
- Condensation Reactions : Combining quinoline derivatives with carboxylic acids under acidic conditions.
- Multistep Synthesis : Employing various reagents and conditions to achieve high yields of the desired compound.
These methods facilitate the exploration of various modifications that may enhance biological activity or improve physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
